2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol
Description
Properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJTPOEFWEWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromomethylphenol Intermediate
- Starting Material: 4-bromophenol
- Reaction: Bromomethylation at the para position to the hydroxyl group using formaldehyde and hydrobromic acid or alternative bromomethylation reagents.
- Outcome: Formation of 4-bromomethylphenol, a key intermediate with a reactive benzylic bromide.
This intermediate is crucial as the benzylic bromide is a good leaving group facilitating nucleophilic substitution.
Nucleophilic Substitution with 3-Aminopyrrolidine
- Reagents: 3-aminopyrrolidine or its protected form (e.g., tert-butyl carbamate protected).
- Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
- Mechanism: The nucleophilic nitrogen of the 3-aminopyrrolidine attacks the benzylic carbon of the bromomethyl group, displacing bromide and forming the N-substituted product.
This step requires careful control to avoid side reactions such as over-alkylation or polymerization.
Deprotection (If Applicable) and Purification
- Deprotection: If a protecting group was used on the amine, acidic or basic conditions are applied to remove it without affecting the phenol or bromine substituent.
- Purification: Flash chromatography or recrystallization is employed to isolate the pure this compound.
Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromomethylation of 4-bromophenol | Formaldehyde + HBr or bromomethylation reagent | ~70-85 | Requires control to avoid polybromination |
| Nucleophilic substitution with 3-aminopyrrolidine | 3-aminopyrrolidine, DMF, RT to 60°C | 60-80 | Protected amine improves selectivity |
| Deprotection and purification | Acidic or basic hydrolysis, flash chromatography | 90-95 | High purity achieved |
These yields are consistent with related aminopyrrolidinyl-substituted phenol derivatives reported in medicinal chemistry literature.
Representative Literature Example
A supporting document from the Royal Society of Chemistry details the preparation of related aminopyrrolidinyl derivatives via nucleophilic substitution on benzyl halides, using tert-butyl carbamate protected pyrrolidine derivatives, followed by deprotection and purification steps. The protocol emphasizes:
- Use of commercial reagents without further purification.
- Reaction monitoring by LC-MS to confirm product formation.
- Flash chromatography with gradients of ethyl acetate and petroleum ether for purification.
- Characterization by NMR and mass spectrometry to confirm structure and purity.
Summary Table: Key Parameters in Preparation
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, DCM, or 1,4-dioxane | Affects nucleophilicity and reaction rate |
| Temperature | Room temperature to 60°C | Higher temp may increase rate but risk side reactions |
| Protecting Group | tert-Butyl carbamate preferred | Enhances selectivity and ease of purification |
| Purification Method | Flash chromatography (EtOAc/petroleum ether) | Essential for removing side products |
| Monitoring | LC-MS, NMR | Confirms reaction progress and purity |
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. The presence of the pyrrolidine ring enhances its ability to bind effectively to biological targets, potentially modulating their activity and influencing cellular functions.
Organic Synthesis
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways, facilitating the development of new compounds with desired properties .
Biological Studies
Research involving this compound often focuses on its interaction with biological systems. Studies have shown that bromophenol derivatives can affect multiple biochemical pathways, making them valuable for understanding disease mechanisms and developing therapeutic strategies.
Industrial Applications
The compound may also find applications in the development of new materials, such as polymers or dyes. Its unique properties, particularly due to the bromine atom, allow for specific interactions that can enhance material performance.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : The bromine atom can be reduced to generate hydrogen-substituted phenols.
- Substitution : The bromine can be replaced by different nucleophiles, enabling further functionalization.
Reagents and Conditions
Common reagents used in reactions involving this compound include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic conditions |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions |
| Substitution | NaN₃, thiourea | Basic conditions |
Major Products Formed
The reactions yield various products depending on the type of reaction:
- Oxidation : Quinones and related compounds.
- Reduction : Hydrogen-substituted phenols.
- Substitution : Diverse substituted phenols based on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key differences between 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol and analogous bromophenol derivatives:
Key Observations:
- Substituent Effects on Metal Binding: The 3-aminopyrrolidine group in the target compound provides a rigid, cyclic secondary amine, which may improve metal-chelation stability compared to linear aminoethyl or benzyl groups . For example, copper(II) complexes with aminoethylamino substituents show SOD activity, suggesting the target compound could similarly interact with redox-active metals .
- Synthetic Accessibility: Derivatives like 2-((benzyl(methyl)amino)methyl)-4-bromophenol are synthesized in high yields (72–79%) via aminomethylation reactions , implying that the target compound could be synthesized using analogous methods.
- Biological Activity Trends: Bromophenols with electron-donating substituents (e.g., hydroxyl or amino groups) often exhibit enhanced antioxidant activity due to increased radical-scavenging capacity . The 3-aminopyrrolidine group may synergize with the bromophenol core to amplify such effects.
Structural Analogues in Medicinal Chemistry
- Pyrimidine-Based Analogues: Compounds like 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol () share the pyrrolidine motif but incorporate a pyrimidine ring instead of a phenolic core. This difference likely alters bioavailability and target specificity, as pyrimidines are common in kinase inhibitors .
Biological Activity
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and analgesic properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound features a bromophenol moiety linked to a pyrrolidine group, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, potentially affecting its pharmacokinetics and biological activity.
Analgesic Effects
Analgesic activity has been documented in related piperidine and pyrrolidine derivatives. For example, compounds exhibiting similar scaffolds have demonstrated potent analgesic effects in animal models, with mechanisms linked to opioid receptor modulation . The potential for this compound to act on these pathways warrants further investigation.
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves interaction with specific protein targets. For instance, the inhibition of topoisomerases has been noted as a critical pathway for antibacterial activity . Molecular docking studies could elucidate the binding affinities and interactions of this compound with such targets.
Case Studies
While direct case studies on this compound are sparse, related compounds have been explored extensively:
- Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that certain analogs exhibited MIC values in the low micromolar range against Mtb, suggesting that structural modifications can enhance activity .
- Pain Management : Another study highlighted a piperidine derivative with significant analgesic properties, achieving ED50 values indicative of strong efficacy in pain models . This parallels the expected effects of this compound based on its structure.
Data Table Summary
| Activity Type | Compound | Target | Effectiveness (MIC/ED50) |
|---|---|---|---|
| Antibacterial | Similar Compounds | Mycobacterium tuberculosis | MIC ~ 0.49 μM |
| Analgesic | Piperidine Derivative | Opioid Receptors | ED50 ~ 0.021 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
